3-Methylbut-2-enyl 2-methylbutyrate
Description
3-Methylbut-2-enyl 2-methylbutyrate (CAS 84254-80-8) is an ester compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. It is characterized by a branched alkyl chain and an unsaturated 3-methylbut-2-enyl group esterified with 2-methylbutyric acid. Key physicochemical properties include:
- Boiling Point: 210.4°C at 760 mmHg
- Density: 0.891 g/cm³
- Refractive Index: 1.437
- Odor Profile: Fruity, typical of many short-chain esters .
This compound is primarily used in flavor and fragrance industries due to its volatile aromatic properties. Its structural features, including the unsaturated ester moiety, influence its stability and sensory characteristics.
Properties
CAS No. |
84254-80-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-methylbut-2-enyl 2-methylbutanoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h6,9H,5,7H2,1-4H3 |
InChI Key |
SPZJCVIOUQJWGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-enyl 2-methylbutyrate typically involves the esterification of 3-methylbut-2-en-1-ol with 2-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-Methylbut-2-enyl 2-methylbutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form 3-methylbut-2-en-1-ol and 2-methylbutanoic acid.
Reduction: Reduction can yield 3-methylbut-2-en-1-ol.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
Scientific Research Applications
3-Methylbut-2-enyl 2-methylbutyrate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound’s pleasant aroma makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.
Mechanism of Action
The mechanism of action of 3-Methylbut-2-enyl 2-methylbutyrate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity aroma. In biological systems, it may also interact with enzymes and other proteins, influencing metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Esters
Structural and Functional Group Analysis
The compound is compared to five analogous esters (Table 1), focusing on molecular structure, physicochemical properties, and applications.
Table 1: Comparative Analysis of 3-Methylbut-2-enyl 2-Methylbutyrate and Related Esters
Key Findings and Research Insights
Influence of Molecular Structure on Volatility and Odor
- Chain Length and Branching : Shorter esters (e.g., methyl and ethyl derivatives) exhibit higher volatility and lower boiling points, making them potent odorants even at trace levels. Ethyl 2-methylbutyrate, for instance, contributes strongly to apple aroma due to its low odor threshold .
- Unsaturation : The unsaturated 3-methylbut-2-enyl group in this compound increases molecular weight and boiling point compared to saturated analogs like butyl 2-methylbutyrate, prolonging its aroma retention in applications .
Contradictions and Limitations
- Odor Threshold Variability : While ethyl 2-methylbutyrate has a well-documented low odor threshold, data on this compound’s threshold are sparse, necessitating further study .
- Ecological Impact: Evidence conflicts on whether certain esters repel or attract pests. For example, styrene (a non-ester) repels YPM females, but ester-specific effects require deeper investigation .
Biological Activity
3-Methylbut-2-enyl 2-methylbutyrate is an organic compound with notable biological activities, primarily studied for its potential applications in the fields of pharmacology, food science, and agriculture. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C₉H₁₈O₂
- Molecular Weight : 158.24 g/mol
- IUPAC Name : 3-Methylbut-2-enyl 2-methylbutanoate
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for natural preservatives in food products.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.5 mg/mL |
| S. aureus | 0.3 mg/mL |
| C. albicans | 0.4 mg/mL |
Anti-inflammatory Effects
In vitro studies indicate that this compound may modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in managing inflammatory diseases.
Antioxidant Properties
This compound has been evaluated for its antioxidant capacity. It scavenges free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
- Cell Signaling Modulation : The compound appears to influence cell signaling pathways related to apoptosis and cell survival.
Case Studies
- Food Preservation : A study investigated the use of this compound as a natural preservative in meat products. Results indicated a significant reduction in microbial load and extended shelf life when incorporated into the product formulation.
- Pharmacological Research : In a clinical trial assessing its anti-inflammatory properties, participants receiving a formulation containing this compound showed reduced markers of inflammation compared to the placebo group.
Safety Profile
Toxicological assessments have indicated that while this compound is generally recognized as safe at low concentrations, further studies are warranted to establish comprehensive safety data for long-term exposure.
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin Irritation | Mild |
| Eye Irritation | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
